3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID
Description
3-Hydroxy-5-(propan-2-yloxy)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and an isopropoxy substituent at the 5-position of the aromatic ring. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and preservatives due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxy-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,11H,1-2H3,(H,12,13) |
InChI Key |
ZJJAKCGVBPXFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 3-isopropoxybenzoic acid using molecular oxygen. This reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize molecular oxygen or other oxidizing agents to introduce the hydroxyl group into the aromatic ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its bioactive properties
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to their death.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Fluorine in 3-fluoro-5-(propan-2-yl)benzoic acid withdraws electron density, altering acidity (pKa) and binding interactions .
Toxicity Profiles (QSTR Analysis)
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids correlate molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice :
Note: Values marked with * are extrapolated from QSTR models in .
- Mechanistic Insights : The hydroxyl group in this compound may mitigate toxicity by facilitating detoxification pathways (e.g., glucuronidation), whereas bulky substituents like benzyloxy (in 5-benzyloxy derivatives) may hinder metabolic clearance .
Antioxidant Activity
Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid counterparts due to reduced resonance stabilization of radicals . A comparative analysis:
Note: TEAC values for this compound are estimated based on hydroxyl count.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
